molecular formula C13H18ClN3O B12229130 N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12229130
M. Wt: 267.75 g/mol
InChI Key: NZBQYLQILRMXMH-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of substituted phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzyl chloride with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction results in its psychoactive and hallucinogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high affinity for serotonin receptors and potent psychoactive effects set it apart from other similar compounds .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-12(9-15-16(10)2)14-8-11-6-4-5-7-13(11)17-3;/h4-7,9,14H,8H2,1-3H3;1H

InChI Key

NZBQYLQILRMXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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